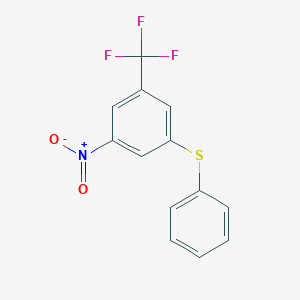
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is a compound commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during synthesis.
作用機序
Target of Action
It’s known that boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino acids in peptide synthesis. The tert-butoxycarbonyl (Boc) group is introduced into a variety of organic compounds to protect the amino group during synthesis . This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain .
Biochemical Pathways
The Boc group is introduced into the amino acid through a process known as tert-butoxycarbonylation. This process involves the reaction of the amino acid with di-tert-butyl pyrocarbonate in aqueous organic solutions . The Boc group can be selectively removed (deprotected) when no longer needed, using specific reagents such as trifluoroacetic acid (TFA) .
Result of Action
The introduction of the Boc group into an amino acid results in a protected amino acid that can undergo further reactions without the amino group being affected. This allows for the synthesis of complex peptides with a specific sequence of amino acids . The deprotection of the Boc group then reveals the original amino group, allowing it to participate in subsequent peptide bond formations .
Action Environment
The efficiency of the tert-butoxycarbonylation process can be influenced by various environmental factors. For instance, the yield of the desired product can be optimized by adjusting the conditions of the reaction, such as the choice of solvent and the reaction temperature . Furthermore, the deprotection process is typically carried out under acidic conditions and can be influenced by the choice of acid and its concentration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and can improve yield and efficiency .
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . The compound can also participate in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amine.
Coupling: The major product is the peptide or amino acid derivative.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is widely used in the synthesis of peptides and other biologically active molecules. It serves as a building block in the preparation of complex peptides used in drug discovery and development . The compound is also used in the study of enzyme mechanisms and protein-protein interactions.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2,4-dimethylpentanoic acid: The unprotected form of the compound.
(S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: A similar Boc-protected amino acid with a different side chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a dimethylpentanoic acid backbone. This structure makes it particularly useful in the synthesis of peptides with specific structural requirements .
特性
IUPAC Name |
(2S)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVBMLJVOOBQA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)




